Galanthaminone

Vue d'ensemble

Description

Galanthaminone is a naturally occurring alkaloid derived from the Amaryllidaceae family of plants, including species such as Galanthus nivalis (common snowdrop) and Lycoris radiata (red spider lily). It is primarily known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Galanthaminone involves several steps, including oxidative phenol coupling, Heck cyclization, and reductive amination. One notable synthetic route starts with the iodinated isovanillin derivative, which undergoes an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then converted to narwedine, an immediate precursor to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the bulbs of daffodils and other Amaryllidaceae family members. Biotechnological techniques, such as plant tissue culture, have also been explored to optimize the biosynthesis of this compound for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Galanthaminone undergoes various chemical reactions, including:

Oxidation: Oxidative phenol coupling is a key step in its biosynthesis.

Reduction: Reductive amination is used to convert intermediates to the final product.

Substitution: Mitsunobu reaction is employed in the synthetic route

Common Reagents and Conditions:

Oxidative Phenol Coupling: Requires oxidizing agents and specific reaction conditions to achieve high yields.

Heck Cyclization: Utilizes palladium catalysts and appropriate ligands.

Reductive Amination: Involves reducing agents such as sodium triacetoxyborohydride

Major Products: The major product of these reactions is this compound, with narwedine being a significant intermediate .

Applications De Recherche Scientifique

Neuropharmacological Applications

Galanthaminone is primarily recognized for its role as an acetylcholinesterase inhibitor. This mechanism is crucial in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that galantaminone enhances acetylcholine levels in the brain, improving cognitive function and memory retention in patients with Alzheimer's disease and other forms of dementia .

Clinical Studies on Alzheimer's Disease

- Mechanism of Action : this compound exhibits a dual action by inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual mechanism contributes to its effectiveness in managing symptoms of Alzheimer's disease .

- Long-term Efficacy : Studies have shown that patients treated with galantaminone can sustain cognitive benefits for at least 36 months, indicating its potential for long-term management of Alzheimer's disease .

Cognitive Enhancement and Other Neurological Disorders

Beyond Alzheimer's disease, this compound is being investigated for its effects on various cognitive impairments:

- Dementia Types : It has been explored as a treatment option for frontotemporal dementia and dementia associated with multiple sclerosis .

- Schizophrenia : this compound has shown promise in treating cognitive and negative symptoms of schizophrenia when used alongside antipsychotic medications .

- Bipolar Disorder : The compound may also improve cognitive dysfunction associated with bipolar disorder, enhancing overall patient quality of life .

Research on Dream Induction and Sleep Quality

Emerging studies suggest that this compound may influence sleep patterns:

- Lucid Dreaming : Research indicates that it can increase the duration of rapid eye movement (REM) sleep, which is associated with dreaming and may facilitate lucid dreaming experiences .

- Sleep Quality : In patients with mild to moderate Alzheimer's disease, the compound has been noted to help maintain sleep quality, which is often disrupted in these individuals .

Pharmacokinetics and Dosage Considerations

The pharmacokinetics of this compound have been a subject of study to optimize therapeutic outcomes:

- Dose-Response Relationship : Investigations into the plasma concentration of this compound relative to dosage have revealed important insights into effective dosing strategies based on demographic factors such as sex and body weight .

- Safety Profile : Clinical trials indicate a favorable safety profile for this compound, making it a viable option for long-term treatment regimens .

Summary of Key Findings

| Application Area | Findings/Implications |

|---|---|

| Neurodegenerative Diseases | Effective in managing Alzheimer's disease symptoms |

| Cognitive Impairments | Potential treatment for various types of dementia |

| Schizophrenia | May improve cognitive symptoms when combined with antipsychotics |

| Sleep Quality | Enhances REM sleep duration; improves sleep quality |

| Pharmacokinetics | Important insights into dosing based on patient demographics |

Mécanisme D'action

Galanthaminone exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases acetylcholine levels, enhancing cholinergic neurotransmission. Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further boosting acetylcholine release from presynaptic nerve terminals .

Comparaison Avec Des Composés Similaires

Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

Rivastigmine: A cholinesterase inhibitor with similar therapeutic applications.

Physostigmine: An alkaloid with acetylcholinesterase inhibitory properties.

Comparison: Galanthaminone is unique due to its dual mechanism of action, both inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual action provides a more comprehensive approach to enhancing cholinergic neurotransmission compared to other similar compounds .

Activité Biologique

Galanthaminone, a compound derived from the plant Galanthus nivalis, is recognized for its significant biological activity, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound primarily functions as a competitive and reversible inhibitor of acetylcholinesterase (AChE) . By inhibiting AChE, it increases the levels of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further contributes to its cognitive-enhancing effects. This dual mechanism is crucial for its therapeutic applications in conditions like Alzheimer's disease (AD) and other forms of dementia .

Pharmacokinetics

- Absorption : this compound exhibits high oral bioavailability (90-100%) with peak plasma concentrations occurring approximately one hour post-administration.

- Elimination : The compound undergoes extensive metabolism, primarily through glucuronidation and O-demethylation via cytochrome P450 enzymes. The total plasma clearance accounts for 20-25% of drug elimination .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in improving cognitive function in patients with mild to moderate Alzheimer's disease. Below is a summary of key findings:

Case Studies

A series of case studies involving eleven patients aged 57-90 years highlighted the subjective benefits experienced by individuals treated with this compound. While objective measures did not always reflect improvements, many patients reported enhanced cognition and greater independence in daily activities .

Example Case Study

- Patient Profile : 78-year-old male with mixed dementia.

- Treatment : Administered this compound for six months.

- Outcome : Notable improvement in memory retention and daily living activities; caregiver reported decreased distress levels.

Safety Profile

While this compound is generally well-tolerated, it can lead to adverse effects such as nausea and vomiting. A notable case involved an overdose scenario where an elderly patient exhibited symptoms consistent with a cholinergic crisis despite normal serum cholinesterase levels, emphasizing the need for careful monitoring during treatment .

Research on Derivatives

Recent research has focused on developing safer derivatives of this compound that retain its beneficial properties while reducing toxicity. Studies on hybrid peptide-norgalantamine molecules demonstrated enhanced AChE inhibitory activity with significantly lower toxicity profiles compared to the parent compound .

Propriétés

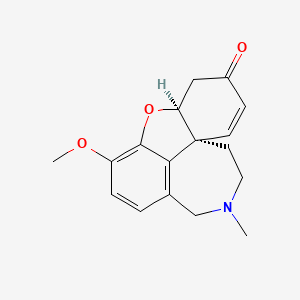

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168190 | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-77-0, 1668-86-6 | |

| Record name | Narwedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanthaminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARWEDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NARWEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Narwedine?

A1: Narwedine has the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.

Q2: Is there spectroscopic data available for Narwedine?

A2: Yes, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Narwedine [, ]. These methods help elucidate its structure and confirm its presence in plant extracts or synthetic preparations.

Q3: How is Narwedine synthesized in the laboratory?

A3: Several synthetic routes to Narwedine exist. One common approach involves a biomimetic phenolic oxidative coupling of a norbelladine derivative using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) [, ]. This mimics the plant's biosynthetic pathway. Other methods employ intramolecular Heck reactions [, ], palladium-catalyzed processes [], or photochemical cyclization [].

Q4: Can Narwedine be produced on a larger scale?

A4: Yes, researchers have developed pilot-scale processes for Narwedine synthesis, utilizing efficient steps like oxidative phenol coupling and crystallization-induced chiral conversion []. This is crucial for producing sufficient quantities for research or potential pharmaceutical applications.

Q5: What is the significance of the chirality of Narwedine?

A5: Narwedine exists as two enantiomers due to a chiral center in its structure. The naturally occurring enantiomer is (-)-Narwedine. Crystallization-induced chiral conversion is a notable method for selectively obtaining (-)-Narwedine from a racemic mixture [, ].

Q6: Can Narwedine be converted into Galanthamine?

A6: Yes, Narwedine is a direct precursor to Galanthamine. Stereoselective reduction of Narwedine, often using chiral reducing agents, yields Galanthamine [, , , , ].

Q7: Does Narwedine itself possess any notable biological activity?

A7: While less studied than Galanthamine, Narwedine has shown some promising activities. It exhibited prolyl oligopeptidase inhibitory activity in vitro []. Additionally, researchers are exploring its potential as a starting point for developing new compounds with enhanced therapeutic properties [].

Q8: Is Narwedine found naturally in plants?

A8: Yes, Narwedine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genera Narcissus, Galanthus, Lycoris, and others [, , , , , ].

Q9: What are the primary challenges in extracting Narwedine from natural sources?

A9: Narwedine typically occurs in low concentrations in plants, making extraction and purification challenging []. Conventional techniques like solvent extraction often yield complex mixtures requiring further purification steps [].

Q10: Are there alternative extraction methods for Narwedine?

A10: Yes, researchers are exploring more selective and environmentally friendly extraction techniques like supercritical fluid extraction using CO2 []. This method allows for better control over the extraction process and can potentially enhance Narwedine yields.

Q11: What are the potential benefits of studying the pharmacology of Narwedine?

A12: Although not a drug itself, investigating Narwedine's absorption, distribution, metabolism, and excretion (ADME) properties could help researchers understand its bioavailability and potential for modification into new therapeutic agents []. This knowledge is crucial for designing drugs with improved pharmacokinetic profiles.

Q12: How is computational chemistry being used in Narwedine research?

A13: Researchers utilize computational tools like molecular modeling and docking studies to understand Narwedine's interactions with biological targets []. This can help predict potential derivatives' activities and guide the design of new compounds with enhanced selectivity and potency.

Q13: Can you elaborate on the concept of Structure-Activity Relationship (SAR) studies involving Narwedine?

A14: SAR studies are crucial for understanding how structural modifications to Narwedine affect its biological activity []. By systematically altering its structure and evaluating the resulting compounds, researchers can identify key features responsible for its activity and optimize them for desired effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.